molecular formula C44H46Cl2N12O4S2 B12373096 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate

Cat. No.: B12373096
M. Wt: 942.0 g/mol
InChI Key: WBVYPYCBLRJADB-UKJJDJLKSA-N
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Description

The compound “2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions such as temperature, pressure, solvents, and catalysts. Detailed synthetic routes would typically be found in specialized chemical literature or patents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Detailed analysis would require experimental data or computational chemistry studies.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as targeting specific proteins or pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets, such as proteins or nucleic acids. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed mechanistic studies would typically involve techniques such as molecular docking, biochemical assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazole, pyrimidine, and piperazine derivatives. Each of these compounds may have unique properties and applications.

Uniqueness

The uniqueness of the compound lies in its specific structure, which may confer unique biological activity or chemical reactivity compared to similar compounds. Comparative studies would involve evaluating the compound’s performance in various assays and applications.

Properties

Molecular Formula

C44H46Cl2N12O4S2

Molecular Weight

942.0 g/mol

IUPAC Name

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate

InChI

InChI=1S/C44H46Cl2N12O4S2/c1-23-8-7-9-31(46)38(23)53-41(60)33-22-47-44(64-33)52-34-21-35(50-27(5)49-34)57-16-14-56(15-17-57)18-19-62-43(61)25(3)48-36(59)20-32-40-55-54-28(6)58(40)42-37(24(2)26(4)63-42)39(51-32)29-10-12-30(45)13-11-29/h7-13,21-22,25,32H,14-20H2,1-6H3,(H,48,59)(H,53,60)(H,47,49,50,52)/t25-,32-/m0/s1

InChI Key

WBVYPYCBLRJADB-UKJJDJLKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)[C@H](C)NC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)C(C)NC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C

Origin of Product

United States

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